![molecular formula C17H14O2 B2679688 1-Phenyl-2-benzylidenebutane-1,3-dione CAS No. 25354-72-7](/img/structure/B2679688.png)
1-Phenyl-2-benzylidenebutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-benzylidenebutane-1,3-dione, commonly known as dibenzalacetone, is a yellow crystalline solid that belongs to the class of chalcones. It is a versatile compound that has gained significant attention in the field of organic chemistry due to its various applications.
Mechanism of Action
The mechanism of action of dibenzalacetone is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes, such as cyclooxygenase, lipoxygenase, and tyrosinase. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Dibenzalacetone has been shown to possess various biochemical and physiological effects. It has been found to scavenge free radicals and protect against oxidative stress. It has also been shown to exhibit antibacterial and antifungal activity against various pathogens. Additionally, it has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
Dibenzalacetone has several advantages as a compound for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It is also stable and has a long shelf life. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of dibenzalacetone. One area of research is the development of new synthetic methods for the compound. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the study of its interaction with various enzymes and proteins could provide insights into its mechanism of action and potential applications in drug discovery.
Conclusion
In conclusion, dibenzalacetone is a versatile compound that has gained significant attention in the field of organic chemistry due to its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and contribute to the advancement of scientific knowledge.
Synthesis Methods
Dibenzalacetone can be synthesized through the aldol condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base, typically sodium hydroxide, and occurs in the presence of ethanol as a solvent. The reaction proceeds through the formation of an enolate ion from acetone, which then reacts with benzaldehyde to form a β-hydroxyketone intermediate. The intermediate undergoes dehydration to form dibenzalacetone.
Scientific Research Applications
Dibenzalacetone has been extensively studied for its various applications in scientific research. It has been found to possess antioxidant, antimicrobial, and anticancer properties. It has also been used as a starting material for the synthesis of other compounds, such as flavonoids, pyrazoles, and pyrimidines.
properties
IUPAC Name |
(2E)-2-benzylidene-1-phenylbutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-13(18)16(12-14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-12H,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHTVGRYGXGEFG-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-benzylidenebutane-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.